Benzyl 3-oxopentanoate
Overview
Description
Benzyl 3-oxopentanoate is an organic compound with the molecular formula C12H14O3. It is a colorless to light brown liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxopentanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 3-oxopentanoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield benzyl 3-hydroxypentanoate when treated with reducing agents like sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzyl 3-oxopentanoic acid.
Reduction: Benzyl 3-hydroxypentanoate.
Substitution: Products depend on the nucleophile used, such as benzyl 3-aminopentanoate or benzyl 3-thiopentanoate.
Scientific Research Applications
Benzyl 3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of benzyl 3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites, which then exert their effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Oxopentanoic acid: A related compound that shares the 3-oxopentanoate backbone but lacks the benzyl group.
Benzyl benzoate: Another benzyl ester, but with different chemical properties and applications.
Uniqueness: Benzyl 3-oxopentanoate is unique due to its specific structure, which combines the benzyl group with the 3-oxopentanoate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
benzyl 3-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIZDTNKLLTMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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